molecular formula C20H25N3O3S B2939682 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421505-59-0

8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2939682
CAS No.: 1421505-59-0
M. Wt: 387.5
InChI Key: AJYDDAOAVHHBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidothiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. Key structural features include:

  • N-(2-ethoxyphenyl) carboxamide moiety: The ethoxy group introduces electron-donating properties, which may modulate electronic interactions in biological targets.
  • 6-oxo group: A polar ketone that contributes to hydrogen-bonding interactions, critical for binding affinity in enzyme inhibition.

Properties

IUPAC Name

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-5-26-15-9-7-6-8-14(15)21-18(25)13-11-23-17(24)10-16(20(2,3)4)22-19(23)27-12-13/h6-10,13H,5,11-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDDAOAVHHBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN3C(=O)C=C(N=C3SC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where the ethoxyphenyl group is introduced using suitable electrophiles.

    Formation of the Carboxamide Group: This is typically done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, compounds with pyrimido[2,1-b][1,3]thiazine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties
8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine tert-butyl (C8), 2-ethoxyphenyl carboxamide High lipophilicity (tert-butyl); potential CNS activity (ethoxyphenyl)
N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine Benzyl, methyl Moderate solubility (benzyl); reduced metabolic stability (methyl)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-nitrophenyl, cyano, benzyl Electron-withdrawing nitro group enhances reactivity; cyano improves stability
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl Planar conformation (benzylidene); high crystallinity (trimethoxy)
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-...-diazaspiro[3.5]non-8-ene Diazaspiro[3.5]nonene Difluorohydroxyphenyl, trifluoromethyl Enhanced metabolic stability (spiro core); fluorination improves bioavailability

Key Findings:

Core Structure Influence :

  • Pyrimidothiazines (target compound and ) exhibit greater conformational flexibility compared to rigid thiazolopyrimidines or spirocyclic systems . This flexibility may enhance binding to dynamic enzyme pockets.
  • Imidazopyridines prioritize electron-deficient aromatic systems (e.g., nitro groups), favoring interactions with electron-rich biological targets.

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound increases logP compared to benzyl or methyl analogs , suggesting improved blood-brain barrier penetration. Electron Modulation: The 2-ethoxyphenyl group (target) is less electron-withdrawing than the 4-nitrophenyl group in , which may reduce oxidative metabolism but limit electrophilic interactions.

Spectroscopic and Crystallographic Data: Imidazopyridine derivatives show distinct NMR shifts (e.g., δ 7.5–8.5 ppm for nitroaryl protons) compared to pyrimidothiazines, where aromatic protons typically resonate at δ 6.5–7.5 ppm . Crystal structures of thiazolopyrimidines reveal planar benzylidene moieties with intermolecular π-π stacking, contrasting with the non-planar tert-butyl group in the target compound.

Synthetic Accessibility :

  • Pyrimidothiazines are synthesized via cyclocondensation of thioureas and α,β-unsaturated ketones, whereas imidazopyridines require multi-step annulation with nitriles. Spiro compounds demand specialized reagents like N,N,N’,N’-tetramethylazodicarboxamide.

Research Implications and Limitations

  • Contradictions in Substituent Effects : While fluorinated groups in enhance metabolic stability, the ethoxyphenyl group in the target compound may increase susceptibility to cytochrome P450 oxidation.
  • Data Gaps : Direct pharmacological data (e.g., IC50 values) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

The compound 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421505-59-0) is a member of the pyrimido-thiazine class of compounds, which have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S, with a molecular weight of 387.5 g/mol. The structure includes a thiazine ring fused with a pyrimidine moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC20H25N3O3S
Molecular Weight387.5 g/mol
CAS Number1421505-59-0
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds similar to 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that thiazine derivatives can inhibit bacterial growth by targeting specific metabolic pathways. A study by Murlykina et al. (2013) highlighted the antibacterial activity of thiazine derivatives against various strains of bacteria, suggesting that this compound may possess similar effects .

Antitumor Activity

The antitumor potential of thiazine and pyrimidine derivatives has been documented extensively. For example, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound may also engage these mechanisms based on its structural analogies to known antitumor agents .

The proposed mechanism of action for 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves interaction with cellular targets that modulate signaling pathways related to cell proliferation and survival. The presence of functional groups such as the carboxamide and oxo groups may facilitate hydrogen bonding interactions with target proteins or nucleic acids.

Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of thiazine derivatives, it was found that compounds structurally related to 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests a promising therapeutic index for potential development .

Study 2: Cytotoxicity in Cancer Cell Lines

Another study evaluated the cytotoxic effects of various pyrimidine-thiazine derivatives on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values suggesting effective inhibition at concentrations achievable in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of complex pyrimido-thiazine derivatives typically involves multi-step reactions with careful control of reagents and conditions. For example, analogous compounds (e.g., thiazolo-pyrimidine derivatives) are synthesized via refluxing in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, followed by recrystallization from ethyl acetate/ethanol (3:2) to yield pure crystals . Optimization may include adjusting reaction time (8–10 hours for similar scaffolds) and stoichiometric ratios of intermediates (e.g., aldehydes, anhydrides). Monitoring via TLC or HPLC is critical to assess completion.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Comprehensive characterization involves:

  • Spectroscopy : 1H/13C NMR to confirm hydrogen and carbon environments, with attention to shifts in the tert-butyl group (δ ~1.3 ppm for CH3) and ethoxyphenyl protons (δ ~6.8–7.5 ppm for aromatic Hs) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., m/z calculated for C21H26N3O3S: 408.17) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, as demonstrated for structurally similar compounds (e.g., dihedral angles between fused rings and substituent orientations) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : Solubility screening in DMSO, ethanol, or acetonitrile is recommended, with stability assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH). For instance, tert-butyl groups enhance hydrophobicity, necessitating co-solvents like DMSO for biological assays. Stability in aqueous buffers should be monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and potential bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and identify electrophilic/nucleophilic sites (e.g., the oxo group at position 6). Molecular docking against target proteins (e.g., kinases) assesses binding affinity, while QSAR models correlate structural features (e.g., electron-withdrawing substituents) with bioactivity . Tools like COMSOL Multiphysics may simulate reaction pathways for synthetic optimization .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) may arise from dynamic effects (e.g., tautomerism). In such cases:

  • Perform variable-temperature NMR to detect conformational changes.
  • Use Hirshfeld surface analysis on crystallographic data to quantify intermolecular interactions (e.g., hydrogen bonds influencing NMR shifts) .
  • Cross-validate with IR spectroscopy (e.g., C=O stretching frequencies ~1700 cm⁻¹) .

Q. How can researchers employ SHELX software for refining crystallographic data and resolving structural ambiguities?

  • Methodological Answer : SHELXL refines X-ray data by iteratively adjusting atomic positions and thermal parameters. For challenging cases (e.g., disordered tert-butyl groups):

  • Apply restraints to bond lengths/angles based on similar structures .
  • Use TWIN commands for twinned crystals.
  • Validate refinement with R-factor convergence (<5%) and Fourier difference maps .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations.
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites via HRMS .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing ethoxyphenyl with halogenated aryl groups) to pinpoint critical pharmacophores .

Methodological Design & Validation

Q. How should researchers design dose-response experiments to evaluate efficacy while minimizing toxicity?

  • Methodological Answer :

  • In Vitro : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell viability assays (MTT/CellTiter-Glo). Include positive controls (e.g., cisplatin for cytotoxicity).
  • In Vivo : Apply the OECD 423 guideline for acute toxicity, starting with 10 mg/kg and escalating based on mortality. Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) .

Q. What statistical methods are appropriate for analyzing contradictory data in multi-laboratory studies?

  • Methodological Answer :

  • Apply mixed-effects models to account for inter-lab variability.
  • Use principal component analysis (PCA) to identify outliers in spectral or crystallographic datasets .
  • Validate reproducibility via Bland-Altman plots for assay results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.